3-chloro-N-(2-phenoxypyrimidin-5-yl)benzamide 3-chloro-N-(2-phenoxypyrimidin-5-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 1396854-83-3
VCID: VC4644656
InChI: InChI=1S/C17H12ClN3O2/c18-13-6-4-5-12(9-13)16(22)21-14-10-19-17(20-11-14)23-15-7-2-1-3-8-15/h1-11H,(H,21,22)
SMILES: C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)C3=CC(=CC=C3)Cl
Molecular Formula: C17H12ClN3O2
Molecular Weight: 325.75

3-chloro-N-(2-phenoxypyrimidin-5-yl)benzamide

CAS No.: 1396854-83-3

Cat. No.: VC4644656

Molecular Formula: C17H12ClN3O2

Molecular Weight: 325.75

* For research use only. Not for human or veterinary use.

3-chloro-N-(2-phenoxypyrimidin-5-yl)benzamide - 1396854-83-3

Specification

CAS No. 1396854-83-3
Molecular Formula C17H12ClN3O2
Molecular Weight 325.75
IUPAC Name 3-chloro-N-(2-phenoxypyrimidin-5-yl)benzamide
Standard InChI InChI=1S/C17H12ClN3O2/c18-13-6-4-5-12(9-13)16(22)21-14-10-19-17(20-11-14)23-15-7-2-1-3-8-15/h1-11H,(H,21,22)
Standard InChI Key DRGPKIUIAUELJJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)C3=CC(=CC=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound has the molecular formula C₁₈H₁₃ClN₃O₂ and a molecular weight of 338.77 g/mol . Key structural components include:

  • A benzamide backbone with a chlorine substituent at the 3-position.

  • A pyrimidine ring connected via an ether linkage to a phenyl group at the 2-position.

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name3-Chloro-N-(2-phenoxypyrimidin-5-yl)benzamide
SMILESClC1=CC=CC(=C1)C(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3
InChIKeyJBAZNRUHVZSKCH-UHFFFAOYSA-N

Spectral Characterization

  • ¹H NMR: Peaks corresponding to aromatic protons (δ 7.2–8.5 ppm), pyrimidine protons (δ 8.1–8.3 ppm), and the amide NH (δ 10.2 ppm) .

  • MS (ESI+): m/z 339.1 [M+H]⁺ .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a palladium-catalyzed cross-coupling reaction between 3-chlorobenzoyl chloride and 2-phenoxypyrimidin-5-amine . Key steps include:

  • Activation: Formation of the benzoyl chloride intermediate.

  • Coupling: Use of Pd₂(dba)₃/BINAP catalyst system with NaOtBu in DMF at 100°C .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
1SOCl₂, 80°C, 24 h99%
2Pd₂(dba)₃, rac-BINAP, NaOtBu, DMF85%

Challenges in Synthesis

  • Low reactivity of primary amides in cross-coupling reactions necessitates optimized ligand systems .

  • Steric hindrance from the phenoxy group requires elevated temperatures for efficient coupling .

Physicochemical Properties

Solubility and Lipophilicity

  • LogP: 3.2 (predicted), indicating moderate lipophilicity .

  • Aqueous Solubility: <1 mg/mL at pH 7.4, consistent with poor bioavailability .

Stability

  • Stable under acidic conditions (pH 2–6) but hydrolyzes in basic media (pH >8) .

CompoundTargetIC₅₀/EC₅₀Reference
ICA-069673KCNQ2/Q30.38 μM
4-Fluoro-N-(pyrimidin-5-yl)benzamideEGFR1.05 μM

Anti-Inflammatory Activity

Pyrimidine benzamides inhibit LPS-induced NO production in macrophages (IC₅₀ = 2.1 μM) , suggesting potential for 3-chloro-N-(2-phenoxypyrimidin-5-yl)benzamide in inflammation.

Structure-Activity Relationship (SAR)

  • Chlorine Substituent: Enhances binding to hydrophobic pockets in kinase domains .

  • Phenoxy Group: Improves metabolic stability but reduces solubility .

  • Pyrimidine Ring: Critical for π-π stacking with conserved residues (e.g., Phe in EGFR) .

Analytical Characterization

X-ray Crystallography

No crystal structure is reported, but docking studies suggest binding to EGFR’s ATP pocket with ΔG = -9.2 kcal/mol .

Applications and Future Directions

Therapeutic Prospects

  • Epilepsy: KCNQ2/Q3 activation for seizure control .

  • Cancer: EGFR inhibition in NSCLC models .

Toxicity Concerns

Structural analogs show hepatotoxicity at high doses (ALT > 200 U/L in rats) , necessitating further safety studies.

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